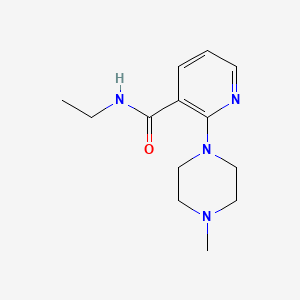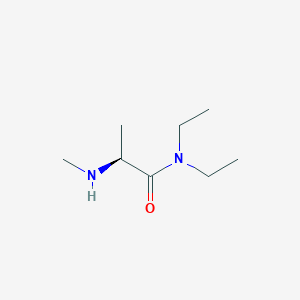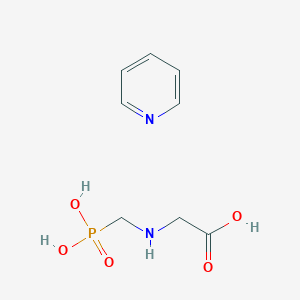
2-(Phosphonomethylamino)acetic acid;pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phosphonomethylamino)acetic acid; pyridine is a compound that combines the properties of both phosphonomethylaminoacetic acid and pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phosphonomethylamino)acetic acid; pyridine can be achieved through several methods. One common approach involves the reaction of phosphonomethylamine with glycine in the presence of pyridine as a catalyst. The reaction typically occurs under reflux conditions with a suitable solvent such as water or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Phosphonomethylamino)acetic acid; pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
2-(Phosphonomethylamino)acetic acid; pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(Phosphonomethylamino)acetic acid; pyridine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-2-(phosphonomethylamino)acetic acid: Similar in structure but with a phenyl group instead of a pyridine ring.
Glyphosate: A well-known herbicide with a similar phosphonomethylamino group.
Pyridine derivatives: Various compounds containing the pyridine ring with different substituents.
Uniqueness
2-(Phosphonomethylamino)acetic acid; pyridine is unique due to its combination of phosphonomethylamino and pyridine functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
55024-48-1 |
|---|---|
Formule moléculaire |
C8H13N2O5P |
Poids moléculaire |
248.17 g/mol |
Nom IUPAC |
2-(phosphonomethylamino)acetic acid;pyridine |
InChI |
InChI=1S/C5H5N.C3H8NO5P/c1-2-4-6-5-3-1;5-3(6)1-4-2-10(7,8)9/h1-5H;4H,1-2H2,(H,5,6)(H2,7,8,9) |
Clé InChI |
JWLOLVQUOXPBMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC=C1.C(C(=O)O)NCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


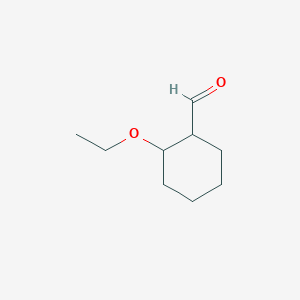
![N-Ethyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14644352.png)



![3-[(Piperidin-1-yl)methyl]oxolan-2-one](/img/structure/B14644369.png)
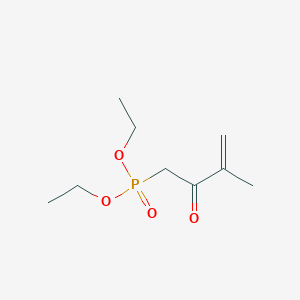
![N-[Bis(2-methylcyclopropyl)methyl]-N'-(2-chloroethyl)urea](/img/structure/B14644377.png)
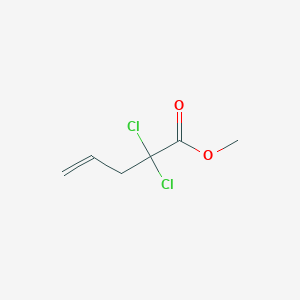

![N-[2-(Heptyloxy)phenyl]acetamide](/img/structure/B14644389.png)

